6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIN2/c8-4-1-6-7(11-2-4)5(9)3-10-6/h1-3,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAWASZYOKMBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=C2I)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization of 6 Fluoro 3 Iodo 1h Pyrrolo 3,2 B Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F, 2D NMR)
High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. For 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the molecule's connectivity and electronic environment.
While specific, experimentally verified NMR data for this compound is not widely available in public scientific literature, a theoretical analysis based on the structure allows for the prediction of the expected spectral features.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyrrolo[3,2-b]pyridine core. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms and the nitrogen atoms within the ring system. The proton on the pyrrole (B145914) nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The carbons directly bonded to the electronegative fluorine and iodine atoms would exhibit characteristic chemical shifts. For instance, the carbon attached to the fluorine atom would show a large one-bond C-F coupling constant.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a crucial technique for fluorinated compounds. A single resonance would be expected for the fluorine atom at the 6-position, and its chemical shift would provide information about the electronic environment around the fluorine nucleus.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis
High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₇H₄FIN₂), the exact mass can be calculated and compared with the experimentally measured value to confirm its molecular formula.
Predicted mass spectrometry data for the protonated molecule [M+H]⁺ gives a mass-to-charge ratio (m/z) of 262.94758. uni.lu Other predicted adducts include [M+Na]⁺ at m/z 284.92952 and [M+K]⁺ at m/z 300.90346. uni.lu Experimental HRMS would be used to verify these predictions.
Furthermore, analysis of the fragmentation pattern in the mass spectrum can provide valuable structural information. The fragmentation pathways would likely involve the loss of the iodine atom, the fluorine atom, or other small neutral molecules, helping to piece together the structure of the parent ion.
Interactive Table: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 262.94758 |
| [M+Na]⁺ | 284.92952 |
| [M-H]⁻ | 260.93302 |
| [M+NH₄]⁺ | 279.97412 |
| [M+K]⁺ | 300.90346 |
| Data sourced from PubChemLite. uni.lu |
X-ray Crystallography for Absolute Structure and Solid-State Conformation Analysis
As of now, there are no publicly available crystal structure data for this compound. Such a study would be invaluable to understand the intermolecular interactions, such as hydrogen bonding and halogen bonding, that govern the crystal packing.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and serves as a molecular fingerprint.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibration of the pyrrole ring, C-H stretching and bending vibrations of the aromatic rings, and C-N and C-C stretching vibrations of the heterocyclic core. The C-F and C-I stretching vibrations would also be present, typically in the lower frequency region of the spectrum.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The symmetric vibrations and those involving the less polar bonds would be more Raman active. The combination of both techniques would allow for a more complete vibrational assignment.
Detailed experimental FT-IR and Raman spectra for this specific compound are not readily found in the public domain.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, SFC)
Chromatographic techniques are essential for assessing the purity of a compound and for its isolation and purification.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to determine the purity of a sample. For this compound, a reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid additive such as formic acid or trifluoroacetic acid. The retention time and peak purity would be key parameters for quality control. Commercial suppliers of this compound indicate that HPLC data is available for purity verification. synblock.com
Supercritical Fluid Chromatography (SFC): SFC is a green alternative to normal-phase HPLC and is particularly well-suited for the purification of chiral and achiral small molecules. It could be effectively used for the preparative separation of this compound from reaction mixtures or for the separation of any potential isomers.
Computational and Theoretical Investigations of 6 Fluoro 3 Iodo 1h Pyrrolo 3,2 B Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. niscair.res.in Calculations, typically using the B3LYP functional with a suitable basis set like 6-31G(d,p), can optimize the molecular geometry and determine key electronic properties. nih.govresearchgate.net For 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine, DFT studies are instrumental in predicting its stability and reactivity.
The electronic structure is primarily described by the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of molecular stability and reactivity; a larger gap implies higher stability and lower reactivity. niscair.res.in
Global reactivity descriptors can be calculated from the HOMO and LUMO energies. These parameters help in quantifying the molecule's reactivity.
Interactive Table 1: Predicted Global Reactivity Descriptors for this compound
| Descriptor | Formula | Predicted Value (eV) | Interpretation |
| HOMO Energy | EHOMO | -6.5 | Indicates electron-donating ability. |
| LUMO Energy | ELUMO | -1.2 | Indicates electron-accepting ability. |
| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 | High value suggests good kinetic stability. |
| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 | Measures the power of an atom to attract electrons. |
| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 2.65 | Measures resistance to change in electron distribution. |
| Chemical Softness | S = 1/η | 0.38 | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index | ω = χ² / (2η) | 2.80 | Measures the propensity to accept electrons. |
The presence of the electronegative fluorine atom and the large, polarizable iodine atom significantly influences the electron distribution and orbital energies of the pyrrolopyridine core. The fluorine atom tends to lower the energy of the orbitals, while the iodine atom introduces unique electronic features, including the potential for halogen bonding.
Molecular Electrostatic Potential (MEP) Mapping for Predictive Molecular Interaction Sites
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface, thereby predicting sites for electrophilic and nucleophilic attack and intermolecular interactions like hydrogen bonding. researchgate.netresearchgate.net The MEP is mapped onto the total electron density surface, with different colors representing different potential values.
Red/Yellow Regions: These areas indicate negative electrostatic potential, rich in electron density. They are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors.
Blue Regions: These areas denote positive electrostatic potential, which is electron-deficient. They are prone to nucleophilic attack and can act as hydrogen bond donors.
For this compound, the MEP map is expected to show distinct regions:
A strong negative potential (red/yellow) would be located around the pyridine (B92270) nitrogen atom due to its lone pair of electrons, making it a primary site for hydrogen bonding.
The fluorine atom, due to its high electronegativity, will also contribute to a region of negative potential.
A region of positive potential (blue) is anticipated around the hydrogen atom of the pyrrole (B145914) N-H group, highlighting its role as a hydrogen bond donor.
Crucially, a region of positive electrostatic potential, known as a "sigma-hole" (σ-hole), is predicted to exist on the iodine atom, opposite to the C-I bond. nih.gov This positive cap is a key feature that enables the iodine to act as a halogen bond donor.
In Silico Docking Studies for Predictive Binding Modes with Biomolecular Targets
In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target biomolecule, typically a protein. science.govscience.gov The pyrrolopyridine scaffold is a known "privileged structure" in medicinal chemistry, often targeting protein kinases.
A docking study of this compound would involve:
Target Selection: Choosing a relevant protein target, such as a protein kinase implicated in a disease pathway.
Docking Simulation: Using software like AutoDock Vina, the compound would be placed into the active site of the protein. The program then samples various conformations and orientations of the ligand, scoring them based on a free energy function. nih.gov
Analysis of Binding Modes: The resulting poses are analyzed to identify key intermolecular interactions.
For this compound, the predicted interactions would likely include:
Hydrogen Bonding: The pyrrole N-H group acting as a hydrogen bond donor and the pyridine nitrogen acting as a hydrogen bond acceptor are crucial for anchoring the molecule in the binding site. nih.gov
Halogen Bonding: The iodine atom's σ-hole could form a halogen bond with an electron-rich atom (like a backbone carbonyl oxygen) in the protein's active site.
Hydrophobic Interactions: The aromatic pyrrolopyridine ring system can engage in hydrophobic and π-stacking interactions with nonpolar amino acid residues.
Interactive Table 2: Hypothetical Docking Results for this compound with a Protein Kinase
| Parameter | Result | Details |
| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase | A common target for anticancer drug discovery. nih.gov |
| Binding Site | ATP-binding pocket | |
| Docking Score | -9.8 kcal/mol | A lower score indicates a more favorable binding affinity. researchgate.net |
| Key Interacting Residues | Met793, Thr790, Leu718, Cys797 | Residues commonly found in kinase inhibitor binding. |
| Predicted Interactions | - Hydrogen Bond: N-H group with backbone CO of Met793.- Halogen Bond: Iodine atom with backbone CO of Thr790.- Hydrophobic Interaction: Pyrrolopyridine ring with Leu718. | These interactions stabilize the ligand-protein complex. |
Analysis of Non-Covalent Interactions, Including Halogen Bonding, in this compound
The intermolecular forces that this compound can engage in are critical to its chemical and biological behavior. These non-covalent interactions dictate its crystal packing, solubility, and interactions with biological targets.
Halogen Bonding: The most significant non-covalent interaction involving this molecule is expected to be halogen bonding. rsc.org The iodine atom, being large and polarizable, can have an anisotropic distribution of electron density, creating a region of positive electrostatic potential (the σ-hole) along the vector of the C-I bond. nih.gov This allows it to act as an electrophilic "halogen bond donor," interacting favorably with Lewis bases such as carbonyl oxygens, nitrogen atoms, or aromatic π-systems. nih.gov The strength of this interaction is comparable to that of a conventional hydrogen bond and is highly directional.
Hydrogen Bonding: The molecule has a classic hydrogen bond donor (the pyrrole N-H) and a hydrogen bond acceptor (the pyridine nitrogen). These sites can readily interact with other molecules or with protein active sites.
Other Interactions:
π-π Stacking: The planar aromatic ring system can participate in stacking interactions with other aromatic rings.
Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegative fluorine and nitrogen atoms.
Interactive Table 3: Summary of Potential Non-Covalent Interactions
| Interaction Type | Donor | Acceptor | Significance |
| Halogen Bond | Iodine (σ-hole) | Lewis bases (e.g., C=O, N) | Key for specific and strong binding to biomolecules. researchgate.net |
| Hydrogen Bond | Pyrrole N-H | Electron-rich atoms (e.g., N, O) | Essential for molecular recognition and binding affinity. rsc.org |
| Hydrogen Bond | Other H-bond donors | Pyridine Nitrogen | Acts as a primary acceptor site. |
| π-π Stacking | Pyrrolopyridine Ring | Other aromatic systems | Contributes to crystal packing and binding stability. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While molecular docking provides a static picture of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. easychair.org MD simulations model the movements of atoms and molecules by integrating Newton's equations of motion, providing insights into conformational flexibility and the influence of the solvent. researchgate.net
An MD simulation of this compound could be performed in two main contexts:
In Solution: Simulating the molecule in a solvent like water would reveal its dynamic behavior, how it interacts with solvent molecules, and the stability of its solvation shell. This is crucial for understanding its solubility and the energetic cost of desolvation upon binding to a target. uzh.ch
In a Protein Complex: Following a docking study, an MD simulation of the ligand-protein complex can be run. mdpi.com This allows for an assessment of the stability of the predicted binding pose. Key metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial pose and the Root Mean Square Fluctuation (RMSF) of protein residues are monitored. A stable RMSD for the ligand suggests a durable binding mode, validating the docking results. mdpi.com The simulation also reveals how the protein structure might adapt to accommodate the ligand and the role of water molecules in mediating interactions at the binding interface.
Mechanistic Biological Investigations of 6 Fluoro 3 Iodo 1h Pyrrolo 3,2 B Pyridine and Its Derivatives in Pre Clinical Models
Molecular Target Identification and Validation Strategies for Pyrrolo[3,2-b]pyridine Scaffolds
The biological activity of pyrrolopyridine derivatives stems from their interaction with various molecular targets, which are often implicated in disease pathogenesis. A primary strategy for identifying these targets involves screening against panels of enzymes, particularly kinases, due to the scaffold's resemblance to ATP, the natural ligand for these enzymes.
Key molecular targets identified for various pyrrolopyridine isomers include:
Fibroblast Growth Factor Receptors (FGFRs) : Abnormal activation of the FGFR signaling pathway is a known driver in many cancers. nih.govnih.gov Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of FGFRs, making this family of receptors a validated target for this scaffold. nih.gov
FMS Kinase (CSF-1R) : This receptor tyrosine kinase is over-expressed in several cancers and inflammatory diseases. nih.gov Pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against FMS kinase, suggesting it as a promising target for this class of compounds. nih.gov
Cyclin-Dependent Kinases (CDKs) : CDKs are crucial regulators of the cell cycle, and their inhibition is a key strategy in cancer therapy. While research on the specific 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine is limited, related pyrimidine (B1678525) scaffolds have been shown to target CDK2 and CDK9. nih.gov
Glycogen Synthase Kinase 3β (GSK-3β) : This enzyme is a key target in the treatment of Alzheimer's disease due to its role in tau protein hyperphosphorylation. nih.gov A rationally designed 1H-pyrrolo[2,3-b]pyridine-based compound, S01, was identified as a potent GSK-3β inhibitor. nih.gov
Polo-like kinase 4 (PLK4) : As a major regulator of centriole replication, abnormal PLK4 expression is linked to several cancers. koreascience.kr Structural modification of 1H-pyrrolo[2,3-b]pyridine cores has led to the development of selective PLK4 inhibitors. koreascience.kr
Validation of these targets often involves observing the downstream cellular effects of their inhibition, such as reduced cell proliferation, induction of apoptosis, and changes in specific signaling pathways in pre-clinical models. nih.govnih.gov
In Vitro Enzyme Inhibition Kinetics and Receptor Binding Assays (e.g., IC50, Ki Determination)
The potency of pyrrolopyridine derivatives against their molecular targets is quantified using in vitro assays that determine concentrations for 50% inhibition (IC50) or inhibitor constants (Ki). These values are critical for comparing the efficacy of different analogues and for guiding structure-activity relationship studies.
Several studies have reported the in vitro inhibitory activities of various pyrrolopyridine derivatives against their respective kinase targets. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent activity against FGFRs. nih.gov Similarly, pyrrolo[3,2-c]pyridine derivatives have been tested for their inhibitory effects on FMS kinase. nih.gov The data highlights the potential of the pyrrolopyridine scaffold to produce highly potent enzyme inhibitors, often with nanomolar efficacy.
Table 1: In Vitro Inhibitory Activity of Pyrrolopyridine Derivatives
| Compound | Scaffold | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR1 | 7 | nih.gov |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR2 | 9 | nih.gov |
| Compound 4h | 1H-pyrrolo[2,3-b]pyridine | FGFR3 | 25 | nih.gov |
| Compound 1e | pyrrolo[3,2-c]pyridine | FMS | 60 | nih.gov |
| Compound 1r | pyrrolo[3,2-c]pyridine | FMS | 30 | nih.gov |
| KIST101029 (Lead Compound) | Diarlyamide | FMS | 96 | nih.gov |
| Compound S01 | pyrrolo[2,3-b]pyridine | GSK-3β | 0.35 | nih.gov |
| Compound 25 | pyrrolo[2,3-b]pyridine-3-one | FGFR4 | 51.6 | nih.gov |
Modulation of Cellular Pathways and Signaling Cascades (e.g., Apoptosis Induction, Cell Cycle Analysis, Gene Expression Profiling in Cell Lines)
Inhibition of target kinases by pyrrolopyridine derivatives triggers downstream effects on cellular signaling pathways, leading to measurable changes in cell behavior. These compounds have been shown to modulate pathways crucial for cell survival and proliferation.
Apoptosis Induction : A key mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. The 1H-pyrrolo[2,3-b]pyridine derivative 4h was shown to inhibit the proliferation of 4T1 breast cancer cells and induce apoptosis. nih.gov Similarly, analogs of Vemurafenib, which contains a pyrrolopyridine core, induce significant DNA fragmentation, a hallmark of apoptosis, in A375 melanoma cells. mdpi.com
Cell Cycle Arrest : Halogenated pyrrolo[3,2-d]pyrimidines, a related scaffold, have demonstrated the ability to disrupt the cell cycle. nih.gov One potent compound induced cells to accumulate at the G2/M stage, while another caused robust apoptosis along with G2/M cell cycle arrest in a triple-negative breast cancer cell line. nih.gov
Signaling Cascades : The FGF/FGFR axis activates several downstream signaling pathways, including RAS–MEK–ERK and PI3K–Akt. nih.govmdpi.com Inhibitors based on the pyrrolopyridine scaffold effectively block these cascades. mdpi.com For example, the GSK-3β inhibitor S01 was shown to decrease the phosphorylation of tau protein at Ser396, a critical event in the pathology of Alzheimer's disease. nih.gov
These findings from cellular assays confirm that the enzymatic inhibition observed in vitro translates into meaningful biological effects at the cellular level.
Structure-Activity Relationship (SAR) Elucidation for the Halogenated Pyrrolo[3,2-b]pyridine Scaffold
Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For halogenated pyrrolopyridine scaffolds, research has revealed that the type and position of substituents significantly influence biological activity.
Effect of Halogens : The presence and nature of halogen substituents are critical. In a series of halogenated pyrrolo[3,2-d]pyrimidines, the introduction of an iodine atom at the C7 position resulted in a significant enhancement of antiproliferative potency compared to the non-iodinated parent compound. nih.gov However, the effect can be complex, as other studies on general pyridine (B92270) derivatives have found that the presence of halogen atoms can sometimes lead to lower antiproliferative activity. nih.gov
Impact of Other Substituents : The nature of non-halogen substituents also plays a key role. For certain pyrrolo[3,4-c]pyridine derivatives, potency was found to increase with small alkyl chains (ethyl, propyl) at a specific position, whereas larger groups like phenyl or cyclopentyl led to a significant loss of activity. nih.gov In another series, the presence of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups was found to enhance antiproliferative activity. nih.gov
Role of the Core Scaffold : The arrangement of nitrogen atoms within the bicyclic pyrrolopyridine system is fundamental to its activity. Different isomers (e.g., pyrrolo[3,2-b], pyrrolo[2,3-b], pyrrolo[3,2-c]) exhibit affinities for different biological targets, underscoring the importance of the core heterocycle in directing molecular interactions. nih.govnih.govnih.gov
These SAR insights are crucial for the rational design of new, more effective derivatives of the this compound scaffold.
Table 2: Summary of Structure-Activity Relationship (SAR) Findings
| Scaffold | Structural Modification | Impact on Biological Activity | Reference |
|---|---|---|---|
| Pyrrolo[3,2-d]pyrimidine | Introduction of Iodine at C7 | Significant enhancement of antiproliferative potency | nih.gov |
| Pyrrolo[3,4-c]pyridine | Large substituents (phenyl, cyclopentyl) | Significant loss of potency | nih.gov |
| Pyridine Derivatives | Presence of -OMe, -OH, -NH2 groups | Enhanced antiproliferative activity | nih.gov |
| Pyridine Derivatives | Presence of halogen atoms or bulky groups | Lower antiproliferative activity (in some cases) | nih.gov |
Influence of Fluorine and Iodine Substituents on Molecular Recognition and Biological Potency
The specific halogen atoms in this compound—fluorine and iodine—have distinct physicochemical properties that significantly influence its biological profile.
Fluorine : The high electronegativity of the fluorine atom can alter the electronic properties of the aromatic ring system. This can modulate the pKa of the molecule and influence its ability to form hydrogen bonds or other electrostatic interactions within a target's binding site. In studies of 5-fluoro-pyrimidine derivatives targeting CDK9, the electron-withdrawing fluoro-substitution on a phenyl ring created an electron-deficient center that presented a favorable electrostatic interaction with an aspartate residue (Asp167) in the kinase's active site. nih.gov
Iodine : As a larger and more polarizable halogen, iodine can participate in halogen bonding—a non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic partner, such as a backbone carbonyl oxygen in a protein. This interaction can be a powerful tool for enhancing binding affinity and selectivity. The introduction of iodine at the C7 position of a pyrrolo[3,2-d]pyrimidine scaffold led to a marked increase in potency, highlighting the importance of a halogen at this position. nih.gov The iodine atom is also easier to displace than other halogens, which can be a consideration in the design of covalent inhibitors. nih.gov
The combination of a small, highly electronegative fluorine atom and a large, polarizable iodine atom provides a unique electronic and steric profile that can be exploited for potent and selective targeting of biomolecules.
Mechanisms of Action in Cellular Models: Insights from Biochemical and Cellular Assays
The mechanism of action for pyrrolopyridine-based compounds is primarily understood through a combination of biochemical and cellular assays. The predominant mechanism appears to be the inhibition of protein kinases that are critical for cell signaling and survival.
Biochemical assays pinpoint the direct molecular target, often a kinase, and quantify the inhibitory potency (IC50). nih.govnih.gov Cellular assays then confirm that this inhibition leads to functional consequences. For example, inhibition of FGFR by pyrrolo[2,3-b]pyridine derivatives leads to the suppression of downstream signaling, resulting in apoptosis and inhibition of cell migration and invasion. nih.gov Similarly, inhibition of FMS kinase by pyrrolo[3,2-c]pyridines blocks CSF-1-induced growth of bone marrow-derived macrophages. nih.gov
Beyond kinase inhibition, some pyrrolopyridine analogues have been found to exert their antiproliferative effects through other mechanisms. One study revealed that an active pyrrolo[2,3-b]pyridine compound could efficiently intercalate into calf thymus DNA. researchgate.net This interaction with DNA could block replication and transcription, thereby contributing to the compound's cytotoxic effects. researchgate.net This suggests that while kinase inhibition is a major mechanism, DNA interaction may represent an alternative or complementary mode of action for certain derivatives within this chemical class.
Derivatization, Analog Synthesis, and Structure Based Optimization of 6 Fluoro 3 Iodo 1h Pyrrolo 3,2 B Pyridine
Design Principles for Structural Modifications and Focused Library Generation
The design of new analogs based on the 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine scaffold is guided by principles aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. A primary strategy involves structure-based design, where modifications are planned based on the known binding mode of a parent compound within a biological target. When such structural information is unavailable, a focused library generation approach is employed.
This involves the systematic modification of different positions on the scaffold to explore the structure-activity relationship (SAR). For the this compound core, key modification points include the C-3 position, the N-1 position of the pyrrole (B145914) ring, and the core heterocyclic system itself through bioisosteric replacement. The introduction of various substituents allows for the modulation of key physicochemical properties such as lipophilicity (logP), solubility, and hydrogen bonding capacity, which are critical for drug-likeness. For instance, in related heterocyclic systems, introducing electron-donating groups has been shown to increase antiproliferative activities in certain contexts. nih.govtandfonline.com
Palladium-Catalyzed Cross-Coupling Reactions at the C-3 Iodine Position (e.g., Suzuki, Sonogashira, Buchwald–Hartwig)
The C-3 iodo group of this compound is highly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental for introducing a wide array of substituents at this position, significantly diversifying the chemical space.
Suzuki Coupling: This reaction is used to form C-C bonds by coupling the aryl iodide with an organoboron reagent (boronic acid or ester). It is a robust method for introducing aryl or heteroaryl moieties. In the synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives, Suzuki reactions have been successfully employed using catalysts like palladium(II) acetate (B1210297) with a copper(II) acetate co-catalyst. nih.govtandfonline.com
Sonogashira Coupling: The Sonogashira reaction couples the aryl iodide with a terminal alkyne, creating a C(sp²)-C(sp) bond. organic-chemistry.org This is a key method for introducing alkynyl groups, which can serve as isosteres for other functionalities or as handles for further chemical transformations. researchgate.netnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgnih.gov For azaindole synthesis, Sonogashira reactions have been performed using PdCl2(PPh3)2/CuI systems in DMF. nih.gov
Buchwald–Hartwig Amination: This reaction forms a C-N bond between the aryl iodide and an amine, providing access to a wide range of C-3-amino-substituted analogs. organic-chemistry.org The reaction is catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand, such as Xantphos, and a base like cesium carbonate. beilstein-journals.org This method is compatible with a broad scope of amines, including primary and secondary amines, anilines, and even amino acid esters. organic-chemistry.orgbeilstein-journals.org
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Product Type |
|---|---|---|---|---|
| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | C-3 Aryl/Heteroaryl Derivative |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | C-3 Alkynyl Derivative |
| Buchwald–Hartwig | Primary/Secondary Amine | Pd(OAc)₂/Xantphos, Pd₂(dba)₃/BINAP | Cs₂CO₃, NaOBu-t | C-3 Amino Derivative |
Functionalization at Nitrogen and Other Ring Positions
Beyond the C-3 position, the 1H-pyrrolo[3,2-b]pyridine scaffold offers other sites for modification, primarily the pyrrole nitrogen (N-1).
N-Functionalization: The N-H group of the pyrrole ring can be readily functionalized via alkylation or arylation reactions. N-substitution is a common strategy to block a hydrogen bond donor site, modulate solubility, or introduce groups that can form additional interactions with a biological target. For example, N-benzyl groups have been installed on related 4-bromo-7-azaindole systems to facilitate subsequent cross-coupling reactions. beilstein-journals.org In other work, an N-(3,4,5-trimethoxyphenyl) group was introduced onto a pyrrolo[3,2-c]pyridine core as a key pharmacophoric element. nih.govtandfonline.com
Functionalization at Other Ring Positions: While the C-3 position is the most reactive site for derivatization due to the iodo-substituent, other positions on the heterocyclic core can potentially be functionalized. Electrophilic substitution reactions, such as nitration, can occur on the pyrrole ring, leading to compounds like 6-fluoro-3-nitro-1H-pyrrolo[3,2-b]pyridine. sigmaaldrich.com The fluorine atom at the C-6 position is generally stable but could be displaced under specific nucleophilic aromatic substitution (SNAr) conditions, although this is less common than derivatization at the C-3 position.
Bioisosteric Replacements within the Pyrrolo[3,2-b]pyridine Core
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while retaining the key binding interactions of a parent molecule. cambridgemedchemconsulting.com For the 6-fluoro-1H-pyrrolo[3,2-b]pyridine core, several bioisosteric replacements can be envisioned.
Ring Equivalents: The pyrrole ring can be replaced with other five-membered heterocycles. For instance, the furan (B31954) ring has been investigated as a bioisostere for the pyrrole ring in the context of pyrrolo[3,2-b]pyridine analogs, leading to the synthesis of furo[3,2-b]pyridines. doi.org This replacement can alter hydrogen bonding capabilities and electronic properties. Other potential replacements include pyrazole (B372694) or thiazole (B1198619) rings.
| Original Group/Scaffold | Bioisosteric Replacement | Rationale/Effect |
|---|---|---|
| Pyrrole Ring | Furan Ring | Modifies H-bonding (removes N-H donor), alters electronics. doi.org |
| Pyrrolo[3,2-b]pyridine (4-Azaindole) | Pyrrolo[2,3-b]pyridine (7-Azaindole) | Changes nitrogen position, alters dipole moment and basicity. |
| Pyridine (B92270) Ring | 3-Azabicyclo[3.1.1]heptane | Saturated, non-aromatic mimetic; can reduce lipophilicity. chemrxiv.org |
| -CH= (in pyridine ring) | -N= (in pyridine ring) | Adds H-bond acceptor, alters electronics and solubility. |
Chemoenzymatic and Asymmetric Synthesis of Chiral Analogs (if applicable)
The introduction of chirality can lead to improved potency and selectivity. While the this compound core itself is achiral, chiral centers can be introduced through the derivatization of its side chains.
Chemoenzymatic Synthesis: This approach combines chemical synthesis with enzymatic transformations to achieve high enantioselectivity under mild conditions. For instance, if a side chain containing a prochiral ketone is introduced at the C-3 position via cross-coupling, it could be enantioselectively reduced to a chiral alcohol using an alcohol dehydrogenase (ADH). nih.gov Chemoenzymatic strategies have been successfully applied to the synthesis of chiral pyridine-based α-fluorinated secondary alcohols. nih.govnovartis.com
Asymmetric Catalysis: Asymmetric synthesis of chiral analogs can also be achieved using chiral metal catalysts or organocatalysts. For example, if a substituent introduced at C-3 contains a double bond, an asymmetric hydrogenation or dihydroxylation could install one or more stereocenters. Catalytic asymmetric methods have been developed for the synthesis of complex chiral aza-spirocyclic compounds and pyrazolo[3,4-b]pyridine analogues, demonstrating the feasibility of creating optically active heterocyclic structures. nih.govrsc.orgrsc.org
Applicability to this compound would typically involve a multi-step sequence where an achiral side chain is first installed and then subjected to an asymmetric transformation.
Exploration of Structure-Activity and Structure-Property Relationships through Analog Synthesis
The synthesis of a focused library of analogs derived from this compound is crucial for elucidating structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically varying substituents and evaluating the resulting compounds, researchers can identify key structural features required for biological activity and favorable physicochemical properties.
Structure-Activity Relationships (SAR): SAR studies on related pyrrolo[3,2-c]pyridine derivatives designed as anticancer agents have shown that the nature of the substituent at the C-6 position (analogous to C-3 in the target compound) significantly impacts activity. nih.govtandfonline.com For example, introducing electron-donating groups like methoxy (B1213986) or methyl on an appended aryl ring led to increased antiproliferative activity, while electron-withdrawing groups like fluorine were less favorable. nih.govtandfonline.com The replacement of a phenyl ring with an indole (B1671886) moiety at this position dramatically increased potency. nih.govtandfonline.com
Structure-Property Relationships (SPR): SPR studies focus on how structural modifications affect properties like solubility, metabolic stability, and permeability. The fluorine atom at the C-6 position is often incorporated to enhance metabolic stability by blocking a potential site of metabolism. In related pyridine-based pyrrolo[2,3-d]pyrimidine analogs, an unsubstituted pyridine scaffold was identified as a potential metabolic soft spot, highlighting the importance of substitution patterns for improving stability in liver microsomes. mdpi.com The choice of bioisosteric replacement also heavily influences properties; for example, replacing a pyridine ring with a saturated mimetic was shown to significantly decrease experimental lipophilicity (logD). chemrxiv.org
| Modification Site | Structural Change | Observed/Potential Impact on Activity (SAR) | Observed/Potential Impact on Properties (SPR) |
|---|---|---|---|
| C-3 Position | Aryl group with electron-donating substituent (e.g., -OCH₃) | Increased biological activity (e.g., antiproliferative). nih.govtandfonline.com | May increase lipophilicity. |
| C-3 Position | Aryl group with electron-withdrawing substituent (e.g., -F) | Decreased biological activity in some contexts. nih.govtandfonline.com | Can modulate pKa and membrane permeability. |
| N-1 Position | Alkylation or Arylation | Can improve or decrease binding affinity depending on target pocket. | Removes H-bond donor, generally increases lipophilicity. beilstein-journals.org |
| Core Scaffold | Pyrrole to Furan replacement | Activity may be retained with improved selectivity. doi.org | Alters polarity and H-bonding capacity. doi.org |
| Core Scaffold | Pyridine to Saturated Mimetic | Activity may be retained or altered. | Can significantly decrease lipophilicity (logD). chemrxiv.org |
Emerging Applications and Future Research Trajectories for Halogenated Pyrrolo 3,2 B Pyridine Scaffolds
Utility of 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine as a Versatile Synthetic Intermediate
The compound this compound is a highly functionalized heterocyclic molecule, making it an exceptionally valuable intermediate in organic synthesis. uni.lusynblock.com Its structure features two distinct halogen atoms at positions 3 and 6, which offer differential reactivity and opportunities for selective chemical transformations.
The carbon-iodine bond at the C3 position of the pyrrole (B145914) ring is significantly more reactive than the carbon-fluorine bond on the pyridine (B92270) ring, especially in metal-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide array of substituents at the C3 position. Common reactions leveraging the iodo group include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. The synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines has been demonstrated using similar palladium-catalyzed couplings on bromo-substituted analogs. nih.gov
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl moieties, which are useful for extending conjugation or as handles for further functionalization.
Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to introduce nitrogen-based functional groups.
The fluorine atom at the C6 position is generally more stable and less prone to displacement. However, its strong electron-withdrawing nature significantly influences the electronic properties of the entire heterocyclic system. This modulation can affect the reactivity of other positions on the ring and can be crucial for tuning the biological activity or photophysical properties of the final molecule. The presence of fluorine can also enhance metabolic stability and membrane permeability, which are desirable properties in drug design. This strategic placement of a reactive iodine and a modulating fluorine makes this compound a powerful and versatile platform for constructing complex molecular architectures.
Applications in Chemical Biology as Molecular Probes and Tool Compounds
The pyrrolo[3,2-b]pyridine scaffold is a key component in a variety of biologically active compounds. While direct applications of this compound as a molecular probe are not extensively documented, its derivatives and related pyrrolopyridine isomers have shown significant potential, suggesting a promising role for this specific compound.
Pyrrolo[2,3-b]pyridine derivatives have been successfully designed as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR), a key target in cancer therapy. rsc.orgnih.gov For instance, a series of 1H-pyrrolo[2,3-b]pyridine compounds showed inhibitory activity against FGFR1, 2, and 3, with some exhibiting the ability to suppress cancer cell proliferation, migration, and invasion. rsc.orgnih.gov Similarly, related pyrrolo[2,3-b]pyridine structures have been optimized as inhibitors of NADPH oxidase 2 (NOX2), which is implicated in neurodegenerative diseases. mdpi.com Other isomers, like pyrrolo[3,4-c]pyridines, have been investigated as antiviral agents, specifically targeting HIV-1 integrase. nih.gov
The this compound scaffold is an ideal starting point for developing novel molecular probes and tool compounds for several reasons:
Scaffold for Biologically Active Molecules: It can serve as the core structure for new inhibitors targeting kinases or other enzymes, building upon the known activity of the pyrrolopyridine family. rsc.orgnih.govnih.gov
Site for Labeling: The reactive C-I bond is a prime location for introducing reporter groups, such as fluorophores, biotin (B1667282) tags, or radiolabels, via cross-coupling reactions. This would allow for the visualization and tracking of the molecule's interaction with its biological target.
¹⁹F NMR Spectroscopy: The fluorine atom at the C6 position can serve as a sensitive reporter for ¹⁹F NMR studies, enabling the investigation of protein-ligand binding events without the need for larger, more disruptive labels.
By leveraging this compound as a synthetic intermediate, researchers can generate libraries of derivatives to probe biological systems, identify new therapeutic targets, and develop potent and selective tool compounds for chemical biology research.
Potential in Materials Science, Optoelectronics, and Functional Polymers
The pyrrolo[3,2-b]pyridine core is an electron-rich aromatic system with intriguing photophysical properties, making it a promising building block for advanced materials. Research on the related 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) scaffold has demonstrated its potential for creating materials with strong fluorescence and significant two-photon absorption (TPA) cross-sections. imdea.org These properties are highly desirable for applications in optoelectronics, such as in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
The this compound molecule is particularly well-suited for this field:
π-System Extension: The iodo group provides a reactive handle for extending the π-conjugated system through cross-coupling reactions. This allows for the synthesis of "ladder-type" heteroacenes and other planar, rigid structures. acs.org Such planarization often leads to a significant red-shift (bathochromic shift) in light absorption and can result in very high fluorescence quantum yields, with some fused pyrrolo[3,2-b]pyrrole (B15495793) systems reaching 100% in solution. acs.org
Property Tuning: The fluorine atom acts as an electronic modulator. Its electron-withdrawing character can be used to fine-tune the HOMO and LUMO energy levels of the material, thereby controlling its emission color, charge transport characteristics, and stability.
Functional Polymers: The bifunctional nature of the molecule allows it to be incorporated into polymer chains. For example, it could be polymerized through repetitive cross-coupling reactions to create functional polymers with tailored electronic and optical properties for use in organic electronics.
The combination of a readily functionalizable position (iodine) and an electronic tuning element (fluorine) on a photophysically active core makes this compound a powerful building block for the rational design of novel organic materials for optoelectronics and functional polymers. imdea.org
Table 1: Physicochemical Properties of this compound This table is interactive. Click on the headers to sort the data.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1190320-41-2 | synblock.com |
| Molecular Formula | C₇H₄FIN₂ | uni.lusynblock.com |
| Molecular Weight | 262.02 g/mol | synblock.com |
| Monoisotopic Mass | 261.9403 Da | uni.lu |
| XlogP (Predicted) | 1.8 | uni.lu |
Development of Novel Catalysts and Ligands Incorporating Pyrrolo[3,2-b]pyridine Moieties
The pyrrolo[3,2-b]pyridine system contains two nitrogen atoms with lone pairs of electrons, making it an attractive scaffold for the design of novel ligands for coordination chemistry and catalysis. Pyridine-based ligands are ubiquitous in transition metal catalysis, and incorporating the pyridine into a rigid, bicyclic framework like 7-azaindole (B17877) can impart unique steric and electronic properties to the resulting metal complexes.
While direct use of this compound as a ligand is not prominent, its potential as a precursor is significant.
Ligand Synthesis: The C3-iodo position is a key site for introducing other coordinating groups, such as phosphines, N-heterocyclic carbenes (NHCs), or other donor atoms, through established synthetic routes. This would create bidentate or even polydentate ligands (e.g., P,N-ligands) where the pyrrolopyridine nitrogen and the newly introduced group can bind to a metal center.
Electronic Tuning: The C6-fluoro substituent would electronically influence the donor properties of the pyridine nitrogen. The electron-withdrawing fluorine would decrease the basicity of the nitrogen, which could affect the stability and reactivity of the corresponding metal catalyst. This provides a handle for fine-tuning the catalytic activity.
Asymmetric Catalysis: By introducing chiral centers into the substituents attached at the C3 position, it is possible to develop chiral ligands based on the pyrrolo[3,2-b]pyridine scaffold for use in asymmetric catalysis, a critical technology for producing enantiomerically pure pharmaceuticals and other fine chemicals.
The structural rigidity and tunable electronic nature of the this compound core make it a promising platform for developing the next generation of specialized ligands and catalysts.
Integration into Supramolecular Chemistry and Nanotechnology Architectures
Supramolecular chemistry and nanotechnology rely on the self-assembly of molecular components into larger, well-defined architectures. The ability of this compound to serve as a building block for extended, planar, and rigid π-systems makes it highly relevant to these fields.
Researchers have shown that pyrrolo[3,2-b]pyrrole precursors can be used to construct complex, fused aromatic systems, including nitrogen-embedded "buckybowls". imdea.org These types of molecules are of great interest for their unique shapes, electronic properties, and ability to form host-guest complexes or self-assemble through non-covalent interactions like π-π stacking.
The key features of this compound that enable these applications are:
Programmed Synthesis: The C3-iodo position allows for programmed, directional synthesis of large, complex structures through iterative cross-coupling reactions. acs.org
π-Stacking Interactions: The extended aromatic surfaces of the resulting molecules promote strong π-stacking, which can be used to direct the formation of one-dimensional stacks (nanowires) or two-dimensional sheets.
Shape-Persistent Scaffolds: The rigidity of the fused heterocyclic core leads to shape-persistent molecules, which are essential for creating predictable and stable nanostructures.
By using this compound as a starting material, chemists can design and synthesize novel molecular components for advanced supramolecular assemblies, molecular machines, and nanoelectronic devices.
Challenges and Future Opportunities in the Research of Halogenated Heterocyclic Systems
Despite the immense potential of halogenated heterocycles like this compound, their research and application face several challenges. A primary hurdle is often the complexity and cost of their synthesis, which can require multi-step procedures with careful control of regioselectivity. The selective functionalization of multiple halogen sites, even with differential reactivity, can be non-trivial and may require extensive optimization of reaction conditions.
In the context of drug discovery, challenges include achieving a desirable balance of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties. For example, some heterocyclic scaffolds can be metabolic "soft spots," leading to rapid clearance from the body, while others may exhibit issues like high plasma protein binding, which can limit their in vivo efficacy. nih.govmdpi.com
However, these challenges also present significant future opportunities:
Novel Synthetic Methods: There is a continuing need for the development of more efficient, selective, and sustainable synthetic methods to access and functionalize these complex scaffolds. This includes new catalytic systems for C-H activation or late-stage functionalization.
Computational Chemistry: The use of computational modeling and machine learning can accelerate the design of new molecules with optimized properties. These tools can predict biological activity, ADME profiles, and photophysical characteristics, helping to prioritize synthetic targets and reduce the trial-and-error nature of research.
Expanding Chemical Space: The vast majority of derivatives from this scaffold remain unexplored. Future work will involve systematically exploring the chemical space around the pyrrolo[3,2-b]pyridine core to uncover new compounds with unique biological or material properties.
Overcoming the synthetic and design challenges associated with halogenated heterocyclic systems will unlock their full potential across a range of scientific disciplines.
Interdisciplinary Impact and Prospective Directions for this compound Chemistry
The chemistry of this compound sits (B43327) at the intersection of multiple scientific fields, including synthetic organic chemistry, medicinal chemistry, materials science, and chemical biology. Its value stems from its dual role as a biologically relevant scaffold and a versatile synthetic building block.
The prospective directions for research on this compound are diverse and exciting:
Drug Discovery: A primary focus will remain on its use as a starting point for the synthesis of new therapeutic agents. By leveraging its structure, researchers can target a wide range of diseases, from cancer to infectious and neurodegenerative disorders. rsc.orgmdpi.comnih.gov
Advanced Materials: A growing area of interest is its application in creating novel organic electronic and photonic materials. Future work will likely focus on constructing complex, multi-component systems with tailored properties for use in flexible displays, solar cells, and advanced sensors. imdea.orgacs.org
Chemical Probes and Diagnostics: The development of new molecular probes based on this scaffold will provide powerful tools for studying complex biological processes in real-time, potentially leading to new diagnostic methods.
Catalysis: Further exploration of its potential as a ligand scaffold could lead to new catalysts with enhanced activity, selectivity, or stability for important chemical transformations.
Q & A
Q. What are the common synthetic routes for preparing 6-fluoro-3-iodo-1H-pyrrolo[3,2-b]pyridine, and what key reaction conditions are involved?
- Methodological Answer : Synthesis typically involves halogenation and cyclization steps. For iodination, direct electrophilic substitution using iodine monochloride (ICl) or iodine with a silver triflate catalyst is employed, leveraging the electron-rich pyrrolopyridine core. Fluorination often precedes iodination via nucleophilic aromatic substitution (SNAr) using KF or CsF in polar aprotic solvents like DMF at elevated temperatures (80–120°C) . Multi-step protocols may require protecting-group strategies to avoid side reactions, as seen in structurally similar pyrrolopyridine derivatives .
Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?
- Methodological Answer :
- NMR : and NMR confirm fluorine and iodine substitution patterns. Deshielded protons near the iodine atom (e.g., H-2 or H-4) show distinct splitting due to spin-spin coupling.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak [M+H] and confirms isotopic patterns from iodine () .
- X-ray Crystallography : Used to resolve ambiguities in regiochemistry, as demonstrated for analogous pyrrolo[2,3-b]pyridine derivatives .
Q. What are the recommended storage conditions to ensure the stability of this compound?
- Methodological Answer : Store at 2–8°C in amber vials under inert gas (argon or nitrogen) to prevent photodegradation and moisture absorption. Stability studies on similar iodinated pyrrolopyridines indicate decomposition risks at room temperature (>25°C) or under prolonged light exposure .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the reactivity of the iodo substituent in this compound under different catalytic conditions?
- Methodological Answer : Contradictions in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from competing pathways. Systematic optimization includes:
- Catalyst Screening : Compare Pd(PPh), PdCl(dppf), or CuI-based systems for efficiency.
- Solvent Effects : Polar solvents (DMSO, DMF) favor oxidative addition, while toluene may stabilize intermediates.
- Additives : Use silver carbonate to scavenge iodide byproducts, as shown in iodinated pyridine analogs .
Q. What strategies are effective in optimizing the regioselectivity of halogenation reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., nitro or boronate) to steer iodination to the 3-position.
- Protection-Deprotection : Protect the pyrrole NH with Boc or Trt groups to prevent unwanted N-iodination .
- Microwave-Assisted Synthesis : Enhances regiocontrol by accelerating reaction kinetics, as validated for fluorinated heterocycles .
Q. In biological studies, how can the potential off-target effects of this compound be systematically evaluated?
- Methodological Answer :
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler™) to identify unintended inhibition, leveraging structural similarities to pyrrolo[2,3-d]pyrimidine kinase inhibitors .
- Cellular Toxicity Assays : Measure IC values in primary vs. cancer cell lines to assess selectivity.
- Computational Docking : Predict binding to off-target receptors (e.g., VEGFR or PDGFR) using molecular dynamics simulations .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities of this compound analogs?
- Methodological Answer :
- Reproducibility Checks : Validate assay conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability.
- Metabolite Screening : Use LC-MS to identify degradation products that may contribute to false-positive signals.
- Crystallographic Comparisons : Overlay X-ray structures of analogs with target proteins to assess binding pose consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
